[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone
Description
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone is a complex organic compound that features both imidazole and isoquinoline moieties. These structural components are known for their significant roles in medicinal chemistry, contributing to the compound’s potential pharmacological activities.
Properties
IUPAC Name |
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-25-18-15-5-3-2-4-14(15)12-16(22-18)19(24)23-10-6-13(7-11-23)17-20-8-9-21-17/h2-5,8-9,12-13H,6-7,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVMAIXLRQROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC2=CC=CC=C21)C(=O)N3CCC(CC3)C4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as titanium isopropoxide and sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole and isoquinoline rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, titanium isopropoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the isoquinoline moiety may interact with DNA or proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial properties.
3-(1H-benzo[d]imidazol-2-yl)-1H-indole: Studied for its antiproliferative activity on cancer cells.
Uniqueness
[4-(1H-imidazol-2-yl)piperidin-1-yl]-(1-methoxyisoquinolin-3-yl)methanone is unique due to its combined imidazole and isoquinoline structures, which provide a diverse range of chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
